molecular formula C23H36O4 B10869147 10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate

10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate

Cat. No.: B10869147
M. Wt: 376.5 g/mol
InChI Key: BQIBBYLXJDSLIR-UHFFFAOYSA-N
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Description

It is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens . This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pregnenolone acetate can be synthesized from pregnenolone through an acetylation reaction. The process involves the reaction of pregnenolone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods: On an industrial scale, pregnenolone acetate is produced using similar acetylation methods but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Pregnenolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pregnenolone acetate has a wide range of applications in scientific research:

Mechanism of Action

Pregnenolone acetate exerts its effects by acting as a precursor to other steroid hormones. It is converted into pregnenolone, which then undergoes further enzymatic transformations to produce various steroid hormones. These hormones interact with specific receptors and pathways in the body to regulate physiological processes such as inflammation, immune response, and neural function .

Comparison with Similar Compounds

Uniqueness: Pregnenolone acetate is unique due to its acetylated form, which enhances its stability and bioavailability compared to pregnenolone. This modification allows for more controlled and sustained release of the active hormone in research and therapeutic applications .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

(17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3

InChI Key

BQIBBYLXJDSLIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C

Origin of Product

United States

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